molecular formula C12H17BO4S B1354420 Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate CAS No. 916138-13-1

Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate

Cat. No.: B1354420
CAS No.: 916138-13-1
M. Wt: 268.14 g/mol
InChI Key: LMWIOYXSRDMVLD-UHFFFAOYSA-N
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Description

Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate is an organoboron compound that features a thiophene ring substituted with a boronate ester and a carboxylate ester

Biochemical Analysis

Biochemical Properties

Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate plays a significant role in biochemical reactions, particularly in the field of organic synthesis. It is known to interact with various enzymes and proteins, facilitating reactions such as Suzuki-Miyaura cross-coupling . This compound’s interactions with biomolecules are primarily through its boronic ester group, which can form reversible covalent bonds with diols and other nucleophiles, making it a valuable reagent in biochemical assays and synthetic applications .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the activity of specific kinases and transcription factors, leading to alterations in cellular responses and metabolic flux . Its impact on gene expression is particularly notable, as it can induce or repress the transcription of genes involved in critical cellular functions .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to active sites of enzymes, either inhibiting or activating their catalytic functions. This binding often involves the formation of covalent bonds with amino acid residues in the enzyme’s active site . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional machinery .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular processes, including alterations in cell viability and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects on cellular functions and metabolic pathways. At higher doses, it can induce toxic or adverse effects, including cytotoxicity and organ damage . Threshold effects have been observed, where the compound’s impact on biological systems changes significantly at specific concentration levels .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into different metabolites. These interactions can affect metabolic flux and alter the levels of specific metabolites within the cell . The compound’s role in these pathways highlights its potential as a tool for studying metabolic processes and developing therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate typically involves the following steps:

    Borylation Reaction: The thiophene ring is functionalized with a boronate ester group through a borylation reaction. This can be achieved using a palladium-catalyzed cross-coupling reaction between a thiophene derivative and bis(pinacolato)diboron.

    Esterification: The carboxylic acid group on the thiophene ring is esterified using methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors for the borylation step and efficient purification techniques such as crystallization and chromatography to ensure high purity and yield.

Types of Reactions:

    Oxidation: The boronate ester group can undergo oxidation to form the corresponding boronic acid.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The boronate ester can participate in Suzuki-Miyaura cross-coupling reactions with various aryl or vinyl halides to form new carbon-carbon bonds.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or sodium perborate in aqueous conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Palladium catalysts (e.g., Pd(PPh3)4) in the presence of a base like potassium carbonate in an organic solvent such as toluene.

Major Products:

    Oxidation: Thiophene-2-carboxylic acid derivatives.

    Reduction: Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-methanol.

    Substitution: Various substituted thiophene derivatives depending on the coupling partner.

Chemistry:

    Organic Synthesis: Used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.

    Materials Science: Incorporated into polymers and small molecules for organic electronic applications, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Biology and Medicine:

    Drug Development: Potential intermediate in the synthesis of pharmaceutical compounds due to its ability to introduce boron-containing functional groups, which can enhance drug properties like bioavailability and metabolic stability.

Industry:

    Catalysis: Utilized in the development of new catalysts for organic transformations.

    Sensors: Employed in the design of boron-based sensors for detecting various analytes, including sugars and nucleotides.

Comparison with Similar Compounds

  • Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate
  • (4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene
  • 1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole

Comparison:

  • Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate: Similar in structure but with a pyridine ring instead of a thiophene ring, which can affect its electronic properties and reactivity.
  • (4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene: Contains a benzene ring, offering different aromatic stability and reactivity compared to the thiophene ring.
  • 1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole: Features an imidazole ring, which can participate in different types of interactions and reactions compared to thiophene.

Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate stands out due to its unique combination of a thiophene ring and boronate ester, making it a versatile and valuable compound in various fields of research and industry.

Properties

IUPAC Name

methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BO4S/c1-11(2)12(3,4)17-13(16-11)9-7-6-8(18-9)10(14)15-5/h6-7H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMWIOYXSRDMVLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(S2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50475401
Record name Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50475401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

916138-13-1
Record name Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50475401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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